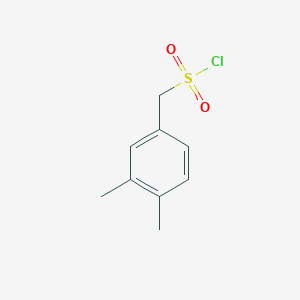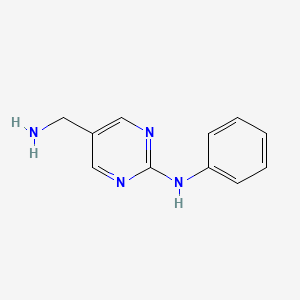![molecular formula C11H10N2O2S B1518778 Acide 4-[2-(méthylsulfanyl)-1H-imidazol-1-yl]benzoïque CAS No. 1146290-23-4](/img/structure/B1518778.png)
Acide 4-[2-(méthylsulfanyl)-1H-imidazol-1-yl]benzoïque
Vue d'ensemble
Description
“4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid” is a chemical compound with the CAS Number: 1146290-23-4 . It has a molecular weight of 234.28 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H10N2O2S/c1-16-11-12-6-7-13 (11)9-4-2-8 (3-5-9)10 (14)15/h2-7H,1H3, (H,14,15) and the InChI key is ZCICHLBTRTUUKQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 234.28 . The InChI code for the compound is 1S/C11H10N2O2S/c1-16-11-12-6-7-13 (11)9-4-2-8 (3-5-9)10 (14)15/h2-7H,1H3, (H,14,15) and the InChI key is ZCICHLBTRTUUKQ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthèse chimique
Ce composé est utilisé comme réactif de méthylation sélectif . Il peut être utilisé pour la modification des saccharides, des polysaccharides, des oligosaccharides et des glycosylations . Cela en fait un outil précieux dans le domaine de la chimie organique, où il peut être utilisé pour modifier d'autres composés et créer de nouvelles substances.
Recherche en protéomique
“Acide 4-[2-(méthylsulfanyl)-1H-imidazol-1-yl]benzoïque” est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'étude de la structure, de la fonction et des interactions des protéines.
Applications pharmaceutiques
Le composé s'est avéré être adapté à une utilisation dans les applications de synthèse personnalisée . Cela suggère qu'il pourrait être utilisé dans le développement de nouveaux produits pharmaceutiques, en particulier ceux impliquant des structures chimiques complexes.
Réactions de cyclisation
L'une des méthodes de production de ce composé implique la cyclisation des o-diaminopyridines . Ce processus pourrait être utilisé dans la synthèse d'une variété d'autres composés, ce qui en fait un outil précieux dans la recherche chimique.
Fluorination et complexation avec les glucides
Ce composé peut être fluoré ou complexé avec des glucides . Cela suggère des applications potentielles dans le développement de nouveaux matériaux ou dans l'étude de la chimie des glucides.
Resynthèse du Sulmazole et de l'Isomazole
Le composé peut être utilisé dans la resynthèse du Sulmazole et de l'Isomazole . Ce sont des composés importants dans le domaine de la chimie médicinale, ce qui suggère des applications potentielles dans le développement de médicaments et la recherche pharmaceutique.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Imidazole compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the study and development of imidazole compounds, including “4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid”, may have significant potential in the future.
Mécanisme D'action
Target of Action
The compound “4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid” is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives are known to exhibit a broad range of biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can have diverse effects at the molecular and cellular level .
Propriétés
IUPAC Name |
4-(2-methylsulfanylimidazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-16-11-12-6-7-13(11)9-4-2-8(3-5-9)10(14)15/h2-7H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCICHLBTRTUUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-23-4 | |
| Record name | 4-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Methoxyethoxy)methyl]benzene-1-sulfonyl chloride](/img/structure/B1518695.png)
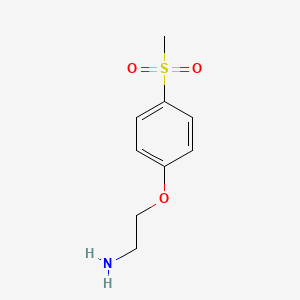
![{2-[(1,3-Benzothiazol-2-yl)amino]ethyl}dimethylamine hydrochloride](/img/structure/B1518700.png)

![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B1518703.png)
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B1518704.png)
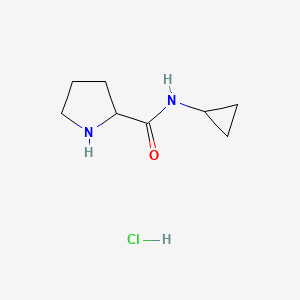
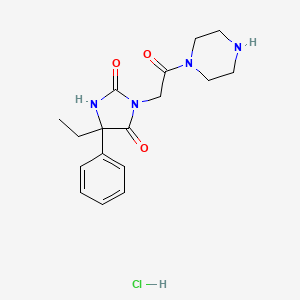
![3-(2-Bromophenyl)-2-[(dimethylamino)methyl]-3-hydroxypropanenitrile](/img/structure/B1518711.png)
![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride](/img/structure/B1518713.png)
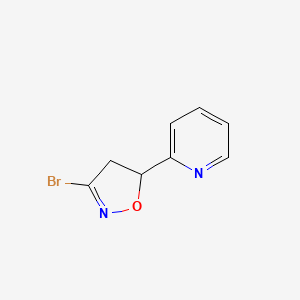
![5-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine hydroiodide](/img/structure/B1518715.png)
